

Spectroscopic Deep Dive: A Technical Guide to Fluoroimides for Researchers

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Compound of Interest

Compound Name: Fluoroimide

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An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Key **Fluoroimide** Compounds

This technical guide provides a comprehensive overview of the spectroscopic data for several compounds known as "**Fluoroimide**," a term that can refer to various fluorinated amide structures. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key analytical data. To facilitate comparative analysis, all quantitative spectroscopic information is presented in clearly structured tables. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to ensure reproducibility.

Understanding the "Fluoroimide" Landscape

The term "**Fluoroimide**" is not a unique chemical identifier and can refer to several distinct molecules. In the context of chemical research and development, it most commonly refers to one of three isomers of fluorobenzamide: 2-fluorobenzamide, 3-fluorobenzamide, and 4-fluorobenzamide. Additionally, a fungicide with the common name **Fluoroimide** exists, possessing a significantly different chemical structure (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione). This guide will provide detailed spectroscopic data for all four of these compounds to address this ambiguity and serve a broader range of research needs.

Spectroscopic Data Repository

The following sections present the NMR, IR, and Mass Spectrometry data for each of the four "Fluoroimide" compounds.

2-Fluorobenzamide

Chemical Structure:

Table 1.1: NMR Spectroscopic Data for 2-Fluorobenzamide

Technique	Solvent	Chemical Shift (δ) ppm	Coupling Constant (J) Hz	Assignment
¹ H NMR	DMSO-d6	7.54-7.50 (m, 1H)	-	Ar-H
	-	7.29-7.25 (m, 3H)	-	Ar-H
¹³ C NMR	DMSO-d6	162.3 (d)	J(C-F) = 247.7	C-F
		132.4 (d)	J(C-F) = 8.8	Ar-C
		130.1 (d)	J(C-F) = 6.6	Ar-C
		124.3 (d)	J(C-F) = 2.6	Ar-C
		123.8 (d)	J(C-F) = 14.0	Ar-C
		116.0 (d)	J(C-F) = 22.5	Ar-C
¹⁹ F NMR	d6-DMSO	-114	-	Ar-F

Table 1.2: IR Spectroscopic Data for 2-Fluorobenzamide

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3370 (m)	N-H Stretch	Amide
2924 (w)	C-H Stretch (aromatic)	Aromatic Ring
1661 (m)	C=O Stretch (Amide I)	Amide
1610 (m)	C=C Stretch	Aromatic Ring
1546 (m)	N-H Bend (Amide II)	Amide
1469 (s)	C=C Stretch	Aromatic Ring
1289 (m)	C-N Stretch	Amide
1215 (m)	C-F Stretch	Aryl Fluoride
1134 (m)	C-H in-plane bend	Aromatic Ring
820 (m)	C-H out-of-plane bend	Aromatic Ring

Table 1.3: Mass Spectrometry Data for 2-Fluorobenzamide

m/z	Relative Intensity	Proposed Fragment
139	High	[M] ⁺
121	Moderate	[M - NH ₂] ⁺
95	Moderate	[C ₆ H ₄ F] ⁺

3-Fluorobenzamide

Chemical Structure:

Table 2.1: NMR Spectroscopic Data for 3-Fluorobenzamide

Technique	Solvent	Chemical Shift (δ) ppm	Coupling Constant (J) Hz	Assignment
^1H NMR	Not Specified	7.8 - 7.2 (m)	-	Ar-H, NH_2
^{13}C NMR	CDCl_3	163.0 (d, $J=245.5$)	-	C-F
136.5 (d, $J=7.1$)	-	Ar-C		
130.3 (d, $J=7.9$)	-	Ar-C		
124.0 (d, $J=2.8$)	-	Ar-C		
120.0 (d, $J=21.5$)	-	Ar-C		
115.1 (d, $J=22.5$)	-	Ar-C		
^{19}F NMR	CDCl_3	-112.5	-	Ar-F

Table 2.2: IR Spectroscopic Data for 3-Fluorobenzamide

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group
~3400, ~3200	N-H Stretch	Amide
~1660	C=O Stretch (Amide I)	Amide
~1600	C=C Stretch	Aromatic Ring
~1550	N-H Bend (Amide II)	Amide
~1250	C-F Stretch	Aryl Fluoride

Table 2.3: Mass Spectrometry Data for 3-Fluorobenzamide

m/z	Relative Intensity	Proposed Fragment
139	High	$[\text{M}]^+$
121	Moderate	$[\text{M} - \text{NH}_2]^+$
95	Moderate	$[\text{C}_6\text{H}_4\text{F}]^+$

4-Fluorobenzamide

Chemical Structure:

Table 3.1: NMR Spectroscopic Data for 4-Fluorobenzamide

Technique	Solvent	Chemical Shift (δ) ppm	Coupling Constant (J) Hz	Assignment
^1H NMR	DMSO-d6	8.06, 7.98	J(B,D)=J(D,F-19)=8.9, J(B,F-19)=5.6	Ar-H
7.46, 7.30	-	Ar-H, NH ₂		
^{13}C NMR	Unknown	166.5 (d, J=256.7)	-	C-F
132.8 (d, J=9.5)	-	Ar-C		
132.2 (d, J=9.7)	-	Ar-C		
116.4 (d, J=22.3)	-	Ar-C		
^{19}F NMR	CDCl ₃	-102.4	-	Ar-F

Table 3.2: IR Spectroscopic Data for 4-Fluorobenzamide

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3400, ~3200	N-H Stretch	Amide
~1660	C=O Stretch (Amide I)	Amide
~1600	C=C Stretch	Aromatic Ring
~1550	N-H Bend (Amide II)	Amide
~1230	C-F Stretch	Aryl Fluoride

Table 3.3: Mass Spectrometry Data for 4-Fluorobenzamide

m/z	Relative Intensity	Proposed Fragment
139	High	[M] ⁺
123	High	[M - O] ⁺
95	Moderate	[C ₆ H ₄ F] ⁺

Fluoroimide (Fungicide)

Chemical Name: 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione

Chemical Structure:

Table 4.1: NMR Spectroscopic Data for **Fluoroimide** (Fungicide)

Technique	Solvent	Chemical Shift (δ) ppm	Coupling Constant (J) Hz	Assignment
¹ H NMR	Not Specified	Aromatic protons	-	Ar-H
¹³ C NMR	Not Specified	Data not readily available	-	-
¹⁹ F NMR	Not Specified	Data not readily available	-	-

Table 4.2: IR Spectroscopic Data for **Fluoroimide** (Fungicide)

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~1720, ~1780	C=O Stretch (asymmetric and symmetric)	Imide
~1600	C=C Stretch	Aromatic Ring
~1510	C=C Stretch	Aromatic Ring
~1230	C-F Stretch	Aryl Fluoride
~840	C-Cl Stretch	Alkyl Chloride

Table 4.3: Mass Spectrometry Data for **Fluoroimide** (Fungicide)

m/z	Relative Intensity	Proposed Fragment
259	High	$[M]^+$
231	Moderate	$[M - CO]^+$
182	Moderate	$[M - C_2Cl_2O_2]^+$
180	Moderate	$[M - C_2Cl_2O_2 - H_2]^+$

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary and should be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the **fluoroimide** compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- **1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse program. A spectral width of approximately 12 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio are typically used.
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A spectral width of approximately 220 ppm and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- **^{19}F NMR Acquisition:** Acquire the fluorine-19 NMR spectrum. A spectral width appropriate for fluorinated aromatic compounds (e.g., -100 to -120 ppm) should be used. ^{19}F is a high-sensitivity nucleus, so fewer scans are typically needed compared to ^{13}C NMR. An external reference standard, such as $CFCl_3$, is often used.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method (for solid samples):

- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal.
- **Sample Application:** Place a small amount of the solid **fluoroimide** sample onto the ATR crystal.
- **Pressure Application:** Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}). Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

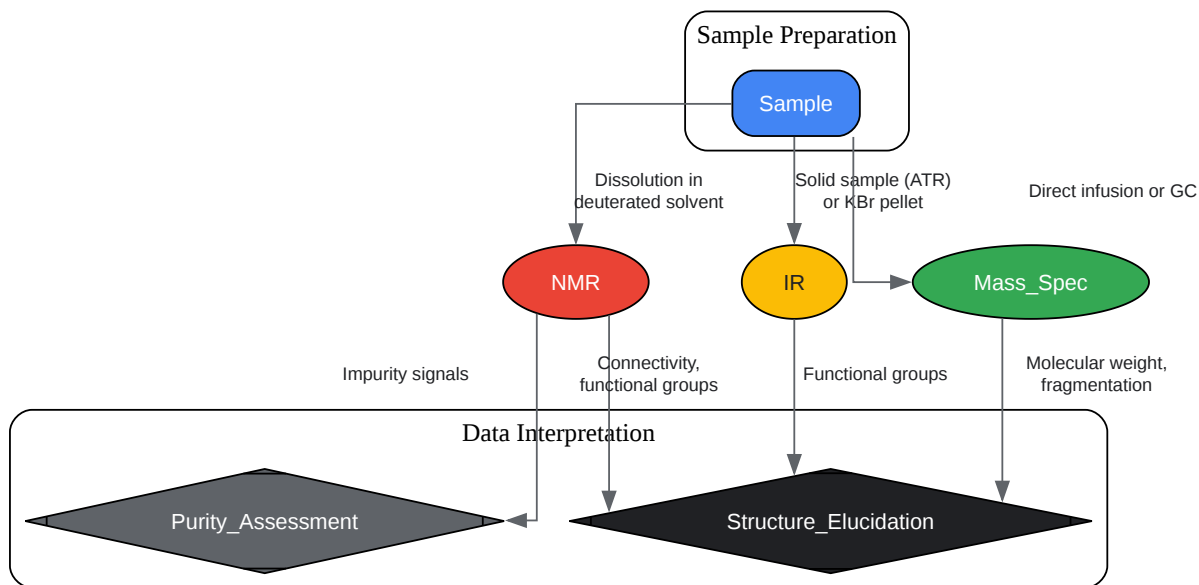
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

- **Sample Introduction:** Introduce a small amount of the **fluoroimide** sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- **Ionization:** Ionize the sample using a standard electron energy of 70 eV.
- **Mass Analysis:** Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
- **Data Analysis:** Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like a **fluoroimide**.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for the spectroscopic characterization of common **fluoroimide** compounds. Researchers are encouraged to consult the primary literature for more specific details and to adapt the provided protocols to their specific instrumentation and research questions.

- To cite this document: BenchChem. [Spectroscopic Deep Dive: A Technical Guide to Fluoroimides for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1207414#spectroscopic-data-nmr-ir-mass-spec-of-fluoroimide\]](https://www.benchchem.com/product/b1207414#spectroscopic-data-nmr-ir-mass-spec-of-fluoroimide)

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